N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions. The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the sulfonation of the aromatic ring, which can be carried out using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.
Scientific Research Applications
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can be compared with other similar compounds, such as:
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]benzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, which may influence its reactivity and interactions with molecular targets.
The unique structural features of this compound, such as the trifluoromethyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10ClF4N3O4S |
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Molecular Weight |
451.8 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H10ClF4N3O4S/c17-11-8-9(6-7-12(11)18)24-13(25)15(16(19,20)21,22-14(24)26)23-29(27,28)10-4-2-1-3-5-10/h1-8,23H,(H,22,26) |
InChI Key |
KLHYHULNCNQUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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